molecular formula C10H16N2O3 B2475269 (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid CAS No. 347363-92-2

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B2475269
CAS No.: 347363-92-2
M. Wt: 212.249
InChI Key: RZWNXLICCRVKFW-ONEGZZNKSA-N
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Description

(E)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid (CAS 347363-92-2) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 10 H 16 N 2 O 3 and a molecular weight of 212.25 g/mol, this compound features a structure that combines an ethylpiperazine moiety with an unsaturated oxobutenoic acid chain . This particular architecture is often explored for its potential in drug discovery. While specific biological data for this exact compound is not widely published in the available literature, research on highly similar structures provides strong direction for its application. Recent studies highlight that derivatives containing the 4-oxybut-2-enoic acid functional group show promising antibacterial activity . For instance, closely related amidrazone derivatives have demonstrated potent effects against strains such as Yersinia enterocolitica and Micrococcus luteus , suggesting this compound could serve as a valuable pharmacophore or synthetic intermediate for developing new antimicrobial agents to address drug-resistant bacteria . Furthermore, the structural motif of the 4-oxobut-2-enoic acid is a key building block in synthesizing more complex molecules. Researchers utilize such compounds as intermediates to develop novel chemical entities with enhanced bioactivity. The presence of the ethylpiperazine group is particularly noteworthy, as this fragment is commonly found in molecules designed to modulate biological targets and often contributes to improved pharmacokinetic properties . This makes (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid a versatile precursor for synthesizing a wide range of potential therapeutic candidates, including those for targeted therapies beyond traditional antibiotics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-11-5-7-12(8-6-11)9(13)3-4-10(14)15/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWNXLICCRVKFW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxobutenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic or Heterocyclic Moiety

Compound 1 : (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid
  • Substituent: 4-Acetylamino phenyl group.
  • Key Differences: The acetylamino group introduces strong electron-withdrawing effects, altering reduction potentials and reactivity. Hammett sigma values correlate with substituent electronic properties, impacting activation energy for reactions . Demonstrated utility in synthesizing pyridazinones and thiazoles with antimicrobial activity, unlike the ethylpiperazinyl analog, which may prioritize enzyme inhibition .
Compound 2 : (E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoic acid
  • Substituent : 4-(tert-Butyl)phenyl group.
  • Key Differences :
    • The bulky tert-butyl group increases hydrophobicity, likely reducing water solubility compared to the ethylpiperazinyl derivative.
    • Structural analogs with tert-butyl groups are often explored for enhanced membrane permeability in drug design .
Compound 3 : 4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid
  • Substituent : Phenylpiperazinyl group.
  • Molecular Formula : C₁₄H₁₆N₂O₃; Molar Mass : 260.29 g/mol.
  • Compared to the ethyl-substituted analog, this compound may exhibit higher lipophilicity and altered binding affinities .

Fluorinated Analogs

Compound 4 : (E)-4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid
  • Substituent : 2-Fluoroethyl-piperazine.
  • Molecular Formula : C₁₀H₁₅FN₂O₃; Molar Mass : 230.24 g/mol.
  • Key Differences :
    • Fluorination increases electronegativity and metabolic stability. The fluorine atom may enhance bioavailability or resistance to enzymatic degradation compared to the ethyl group .
    • Purity ≥95%, though commercial availability is discontinued .
Compound 5 : (E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
  • Substituent : 1,1-Difluoroethyl-piperidine.
  • Molecular Formula: C₁₁H₁₅F₂NO₃; Molar Mass: 247.24 g/mol.
  • Key Differences :
    • Piperidine (vs. piperazine) reduces nitrogen content, altering basicity and hydrogen-bonding capacity.
    • Difluoro substitution may improve blood-brain barrier penetration in CNS-targeted therapies .

Stereoisomeric Comparisons

Compound 6 : (Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid
  • Configuration : Z-isomer (CAS 1164488-89-4).
  • Molecular Attributes: Molecular Weight: 212.25 g/mol; Topological Polar Surface Area: 60.8 Ų. Hydrogen Bond Donor/Acceptor: 1/4; Rotatable Bonds: 3 .
  • Key Differences: The Z-configuration may result in poorer solubility (e.g., (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid is water-insoluble ). Stereochemistry impacts biological target recognition; E-isomers often exhibit higher activity in enzyme inhibition .

Piperazine Ring Modifications

Compound 7 : (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid
  • Substituent : Methylpiperazinyl group.
  • Molecular Formula : C₉H₁₆N₂O₂; Molar Mass : 184.24 g/mol.
  • Lower molecular weight may enhance diffusion rates in biological systems .

Biological Activity

(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid, with the CAS number 347363-92-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 212.25 g/mol
  • Structure : The compound features a piperazine ring which is known for its diverse pharmacological activities.

The biological activity of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The piperazine moiety is often associated with modulation of the central nervous system (CNS), making this compound a candidate for further investigation in neuropharmacology.

Biological Activity

  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Properties : Research indicates that derivatives of oxobutenoic acids can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic role in inflammatory diseases.
  • Antitumor Activity : Some studies have indicated that compounds containing the oxobutenoic acid structure may possess antitumor properties, possibly through the induction of apoptosis in cancer cells.

Study 1: Antidepressant Activity

A study investigated the effects of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid on depression-like behavior in rodents. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects.

ParameterControl GroupTreatment Group
Immobility Time (seconds)18090
Locomotor Activity (counts)200250

Study 2: Anti-inflammatory Effects

In vitro assays were conducted to assess the anti-inflammatory properties of the compound. The results showed a dose-dependent decrease in TNF-alpha production in macrophages.

Concentration (µM)TNF-alpha Production (pg/mL)
0500
10350
50200

Summary of Findings

The biological activity of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid indicates potential applications in treating depression and inflammatory conditions. Its structural characteristics allow it to interact with various biological targets, which warrants further investigation into its pharmacological profile.

Q & A

Q. What are the established synthetic routes for (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid?

The compound is synthesized via condensation of 4-ethylpiperazine with maleic anhydride in a polar aprotic solvent (e.g., dichloromethane) under reflux. Reaction optimization includes temperature control (60–80°C) and stoichiometric ratios (1:1.2, amine:anhydride) to maximize yield. Post-synthesis purification employs recrystallization from ethanol/water mixtures, with purity confirmed via HPLC (>95%) .

Q. How should researchers handle and store this compound safely?

Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation, and store in airtight containers at 4°C. The compound may exhibit irritant properties due to the ethylpiperazine moiety. Ventilation and spill containment protocols are critical .

Q. What spectroscopic methods validate its structural integrity?

Confirm the (E)-stereochemistry via 1^1H NMR (coupling constant Jtrans1216 HzJ_{trans} \approx 12–16\ \text{Hz} for α,β-unsaturated carbonyl). IR spectroscopy identifies key functional groups: C=O (1720–1680 cm1^{-1}), COOH (2500–3300 cm1^{-1}), and piperazine N-H (3300–3500 cm1^{-1}). Mass spectrometry (HRMS) verifies molecular weight (C10_{10}H15_{15}N2_2O3_3, expected m/z 227.1032) .

Q. What solvents are optimal for solubility and formulation?

The compound is soluble in polar solvents (DMSO, methanol) but poorly in non-polar solvents (hexane). For biological assays, prepare stock solutions in DMSO (<5% v/v in final buffer) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments during synthesis?

Use non-aqueous potentiometric titration with a 4:3 isopropyl alcohol/acetone solvent system to improve accuracy (confidence interval ±0.69%). Compare with HPLC-UV (λ = 254 nm) and adjust reaction time or stoichiometry if impurities (e.g., unreacted maleic anhydride) persist .

Q. What strategies identify molecular targets for this compound in enzymatic studies?

Employ molecular docking (AutoDock Vina) to screen against enzymes with α,β-unsaturated carbonyl-binding sites (e.g., dehydrogenases, kinases). Validate via enzyme inhibition assays (IC50_{50} determination) and isothermal titration calorimetry (ITC) for binding affinity .

Q. How does the ethylpiperazine substituent influence structure-activity relationships (SAR)?

Comparative studies with methylpiperazine analogs show enhanced solubility and receptor affinity due to the ethyl group’s lipophilicity. Use QSAR modeling to predict bioactivity and guide derivatization (e.g., acylations at the piperazine nitrogen) .

Q. What reaction conditions optimize derivatization (e.g., esterification, amidation)?

For esterification, react with alcohols (R-OH) using DCC/DMAP catalysis in dry THF. Monitor via TLC (hexane:ethyl acetate, 3:1). For amidation, activate the carboxyl group with EDC/HOBt and couple with amines (1.5 eq.) at 0°C to room temperature .

Q. How can researchers design assays to evaluate antimicrobial activity?

Perform broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations (1–256 µg/mL) in Mueller-Hinton broth, with MIC determined after 18–24 hrs. Include cytotoxicity controls (HEK293 cells) .

Q. What advanced techniques characterize its reactivity under physiological conditions?

Use LC-MS/MS to track stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Degradation products (e.g., hydrolyzed piperazine) indicate susceptibility to esterases or acidic environments. Pair with molecular dynamics simulations to predict metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
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(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid

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